2-Bromo-4,5-dimethylphenol
Overview
Description
2-Bromo-4,5-dimethylphenol: is an organic compound with the molecular formula C8H9BrO . It is a brominated phenol derivative characterized by the presence of two methyl groups and a bromine atom attached to a benzene ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4,5-dimethylphenol can be achieved through several methods. One common approach involves the bromination of 4,5-dimethylphenol. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent such as acetic acid or carbon tetrachloride. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Another method involves the bromination-dehydrobromination reaction, where substituted cyclohexanones are heated in neat diethyl dibromo-malonate at 100°C. This reaction proceeds through a series of HBr eliminations, leading to the formation of the desired brominated phenol .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. The use of automated systems and advanced analytical techniques further enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4,5-dimethylphenol undergoes various chemical reactions, including:
Electrophilic Substitution: The bromine atom in the compound can be substituted by other electrophiles, such as halogens or nitro groups, under appropriate conditions.
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The bromine atom can be reduced to form the corresponding phenol without the bromine substituent.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as chlorine (Cl2) or nitric acid (HNO3) can be used for substitution reactions. The reactions are typically carried out in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products
Electrophilic Substitution: Products include halogenated or nitrated derivatives of this compound.
Oxidation: Products include quinones or other oxidized phenolic compounds.
Reduction: The major product is 4,5-dimethylphenol.
Scientific Research Applications
2-Bromo-4,5-dimethylphenol has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of active pharmaceutical ingredients.
Biological Studies: It is employed in studies investigating the biological activity of brominated phenols and their derivatives.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-4,5-dimethylphenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The bromine atom can participate in halogen bonding, further modulating the compound’s activity. These interactions can affect cellular pathways and processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
2-Bromo-4,5-dimethylphenol can be compared with other brominated phenols, such as:
- 2-Bromo-4-methylphenol
- 2-Bromo-5-methylphenol
- 2-Bromo-3,5-dimethylphenol
These compounds share similar structural features but differ in the position and number of methyl groups. The presence of additional methyl groups in this compound enhances its hydrophobicity and may influence its reactivity and biological activity. This compound’s unique substitution pattern makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
2-bromo-4,5-dimethylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c1-5-3-7(9)8(10)4-6(5)2/h3-4,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJLPLXXEHFEMBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30177355 | |
Record name | 3,4-Xylenol, 6-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30177355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22802-39-7 | |
Record name | 2-Bromo-4,5-dimethylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22802-39-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Xylenol, 6-bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022802397 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 22802-39-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96970 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,4-Xylenol, 6-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30177355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What happens when 2-bromo-4,5-dimethylphenol is reacted with xenon difluoride?
A1: Research has shown that reacting this compound with xenon difluoride (XeF2), using boron trifluoride etherate as a catalyst, leads to fluorination of the molecule. [] This reaction produces a mixture of three main products:
Q2: Does the bromine substituent in this compound always remain in the same position during chemical reactions?
A2: Interestingly, the bromine substituent in this compound can undergo a shift during specific reactions. One study demonstrated this phenomenon while investigating the oxidation of (-)-2-bromo-3-hydroxy-N-methyl-6-oxomorphinan using Fremy's salt. [] As a model system, researchers also subjected this compound to oxidation with Fremy's salt, followed by reduction. This process yielded 3-bromo-4,5-dimethylpyrocatechol, indicating a shift of the bromine substituent from the 2-position to the 3-position. []
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